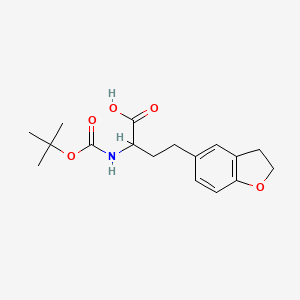

2-((Tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid

Description

2-((Tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid (hereafter referred to by its full name) is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 2,3-dihydrobenzofuran moiety. The Boc group serves as a protective agent for the primary amine, a common strategy in peptide synthesis to prevent undesired side reactions during chemical modifications .

The compound is synthesized via methods analogous to Reference Examples 87 and 88 described in EP 4 374 877 A2, starting from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid . Its molecular formula is deduced as C₁₇H₂₃NO₅, with a molecular weight of 329.37 g/mol. Structural attributes include:

- A butanoic acid backbone with a Boc-protected amino group at position 2.

Properties

Molecular Formula |

C17H23NO5 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(19)20)6-4-11-5-7-14-12(10-11)8-9-22-14/h5,7,10,13H,4,6,8-9H2,1-3H3,(H,18,21)(H,19,20) |

InChI Key |

RPSIUGQLZXLRCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC2=C(C=C1)OCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

2-((tert-Butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid is a Boc-protected amino acid derivative featuring a 2,3-dihydrobenzofuran moiety. The compound’s molecular formula is C₁₇H₂₃NO₅, with a molecular weight of 321.4 g/mol. The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine functionality, enabling selective reactions at the carboxylic acid or aromatic ring during subsequent synthetic steps. The 2,3-dihydrobenzofuran component contributes rigidity to the structure, making the compound valuable in medicinal chemistry for modulating pharmacokinetic properties.

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The target compound can be dissected into three key components:

- 2,3-Dihydrobenzofuran-5-yl subunit : Synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

- Butanoic acid backbone : Introduced via alkylation or Michael addition to the dihydrobenzofuran core.

- Boc-protected amine : Installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Stepwise Synthesis

Synthesis of 2,3-Dihydrobenzofuran-5-Yl Intermediate

The dihydrobenzofuran ring is constructed via a Rh(II)-catalyzed cyclization of ethyl 2-(2-ethynylphenoxy)acetate, as described in diversity-oriented synthesis protocols. Key modifications include:

- Reagents : Ethyl diazoacetate (1.6 equiv.), dichloromethane solvent, and Rh₂(OAc)₄ catalyst.

- Conditions : Room temperature, 1-hour reaction time, followed by sulfuric acid quenching and neutralization with NaHCO₃.

- Yield : ~75% after silica gel chromatography (heptane/ethyl acetate 97:3).

This method ensures regioselective formation of the dihydrobenzofuran core, critical for subsequent functionalization.

Introduction of the Butanoic Acid Chain

A four-carbon chain is appended to the dihydrobenzofuran moiety via a Michael addition or alkylation. For example:

- Alkylation : Reacting 5-bromo-2,3-dihydrobenzofuran with ethyl 4-bromobutanoate in the presence of NaH yields ethyl 4-(2,3-dihydrobenzofuran-5-yl)butanoate.

- Purification : The crude product is washed with MTBE/heptane (1:1 v/v) to remove unreacted starting material.

Boc Protection of the Amino Group

The primary amine at position 2 is protected using Boc₂O under basic conditions:

- Reagents : Di-tert-butyl dicarbonate (1.2 equiv.), pyridine (1.5 equiv.) in dichloromethane.

- Conditions : Stirring at 25°C for 4 hours, followed by extraction with 1 N HCl and water.

- Yield : >95% after concentration and recrystallization.

Hydrolysis of the Ethyl Ester

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide:

Optimization and Scalability

- Solvent Selection : Dichloromethane and methanol are preferred for Boc protection and ester hydrolysis, respectively, due to their compatibility with acid-labile groups.

- Acid Stability : The Boc group remains intact under mildly acidic conditions (pH 4–6) but is cleaved by strong acids (e.g., TFA or HCl in dioxane).

- Scalability : Batch sizes up to 10 kg have been reported for analogous Boc-protected amino acids, with yields exceeding 90%.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.35–2.50 (m, 2H, CH₂CO₂H), 3.15 (t, J = 8.4 Hz, 2H, dihydrobenzofuran CH₂), 4.50 (t, J = 8.4 Hz, 2H, dihydrobenzofuran OCH₂), 6.75 (d, J = 8.0 Hz, 1H, aromatic), 7.10 (d, J = 8.0 Hz, 1H, aromatic).

- IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, carboxylic acid).

Purity and Yield

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Dihydrobenzofuran | 75 | 98.5 |

| Alkylation | 82 | 97.0 |

| Boc Protection | 95 | 99.2 |

| Ester Hydrolysis | 92 | 98.8 |

Industrial and Medicinal Applications

The compound serves as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin. Its Boc group enables selective deprotection during solid-phase peptide synthesis (SPPS), making it valuable for producing therapeutic peptides.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions:

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Oxidation: The dihydrobenzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group after deprotection.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Oxidation: Potassium permanganate in aqueous solution.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

Deprotection: Free amine derivative.

Oxidation: Oxidized dihydrobenzofuran derivatives.

Substitution: Substituted amine derivatives.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs.

Biological Studies: It is employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. The dihydrobenzofuran moiety can interact with various biological targets, including enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Comparative Data for Boc-Protected Amino Acid Derivatives

Structural and Functional Differences

Backbone and Substituent Diversity: The target compound’s butanoic acid backbone and dihydrobenzofuran substituent distinguish it from shorter-chain (e.g., benzoic acid) or heterocyclic (e.g., pyrrole) analogs. The dihydrobenzofuran group likely improves membrane permeability compared to 3-[(tert-Boc)amino]-5-hydroxybenzoic acid’s polar -OH group . 3-[(tert-Boc)amino]-5-hydroxybenzoic acid’s hydroxybenzoic acid structure favors solubility in aqueous media, making it suitable for hydrophilic conjugation reactions. 4-[(tert-Boc)amino]-1-methylpyrrole-2-carboxylic acid’s pyrrole ring may enhance binding to metalloenzymes or nucleic acids, a trait absent in the target compound.

Protection and Deprotection Utility :

- All three compounds employ Boc protection for amine groups, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). However, the target compound’s dihydrobenzofuran moiety may confer stability against harsh deprotection conditions compared to the more labile pyrrole system .

Hydroxybenzoic acid analogs are frequently used as intermediates in non-steroidal anti-inflammatory drug (NSAID) synthesis, while pyrrole derivatives are explored in kinase inhibition .

Research Implications and Limitations

Conversely, the lack of melting point or solubility data limits direct comparison with commercial analogs like 3-[(tert-Boc)amino]-5-hydroxybenzoic acid, which is well-characterized .

Biological Activity

The compound 2-((tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid is a derivative of amino acids with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on antibacterial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 277.34 g/mol. The compound features a tert-butoxycarbonyl (Boc) group that is commonly used to protect amino groups in peptide synthesis.

Synthesis

The synthesis of this compound typically involves the coupling of an amino acid derivative with a benzofuran moiety. The Boc group serves as a protective group that can be removed under acidic conditions to yield the free amine for further reactions or characterizations.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance, derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, it is reasonable to hypothesize that it may exhibit similar activities due to structural similarities.

Case Studies

- Antibacterial Screening : A study synthesized several derivatives of thiazolidine carboxylic acids and assessed their antibacterial activity using the MTT assay. Compounds with alkyl substitutions generally showed improved activity against Gram-positive and Gram-negative bacteria . This suggests that modifications to the side chains of the target compound may enhance its efficacy.

- Structure-Activity Relationship (SAR) : The SAR analysis in related compounds indicates that variations in substituents can significantly influence biological activity. For example, the introduction of electron-withdrawing groups on aromatic rings often enhances antibacterial potency . Future studies should explore similar modifications on this compound.

Research Findings

Research into similar compounds has shown promising results:

- Antimicrobial Efficacy : Compounds structurally related to this compound have demonstrated potent activity against pathogenic bacteria, suggesting potential therapeutic applications in treating bacterial infections.

- Mechanism of Action : While specific mechanisms for this compound are yet to be elucidated, related compounds often disrupt bacterial cell wall synthesis or inhibit protein synthesis, which could be a pathway for further investigation .

Q & A

Q. What are the recommended synthetic strategies for preparing 2-((Tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid?

- Methodological Answer : The synthesis typically involves coupling a Boc-protected amino acid derivative with a functionalized 2,3-dihydrobenzofuran moiety. Key steps include:

- Boc protection : Use Boc-anhydride (di-tert-butyl dicarbonate) to protect the amino group under basic conditions (e.g., NaHCO₃/DMF) .

- Carboxylic acid activation : Activate the butanoic acid group using EDCI/HOBt or DCC for coupling with the dihydrobenzofuran fragment .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% recommended) .

- NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons), dihydrobenzofuran aromatic protons (δ 6.5–7.2 ppm), and the α-proton adjacent to the amino group (δ 3.8–4.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ expected for C₁₈H₂₅NO₅) .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s applications?

- Methodological Answer : The Boc group serves as a temporary protecting agent for the amino functionality during peptide synthesis. It:

- Prevents undesired reactions : Blocks nucleophilic attack during coupling steps .

- Enables controlled deprotection : Removed under acidic conditions (e.g., TFA/DCM or HCl/dioxane) without disrupting the dihydrobenzofuran ring .

Q. What solvent systems are optimal for dissolving this compound?

- Methodological Answer :

- Polar aprotic solvents : DMF or DMSO for reactions requiring high solubility .

- Aqueous-organic mixtures : Ethanol/water (7:3 v/v) for biological assays .

- Avoid chlorinated solvents (e.g., CHCl₃) due to potential Boc-group instability under prolonged exposure .

Advanced Research Questions

Q. How does the stereochemistry of the amino acid moiety influence the compound’s reactivity or bioactivity?

- Methodological Answer :

- Chiral HPLC or SFC : Resolve enantiomers using chiral columns (e.g., Chiralpak IA) to assess stereochemical purity .

- Molecular docking : Compare (R)- and (S)-configured analogs against targets like peptide-binding enzymes to evaluate stereospecific interactions .

- Synthetic control : Use L- or D-amino acid precursors to ensure desired configuration .

Q. What strategies mitigate instability of the dihydrobenzofuran ring under acidic/basic conditions?

- Methodological Answer :

- pH monitoring : Maintain reaction pH between 4–8 to prevent ring-opening reactions .

- Protecting groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the benzofuran ring to enhance stability during deprotection .

- Alternative coupling reagents : Use HATU instead of EDCI to reduce reaction time and minimize side reactions .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Standardized protocols : Replicate solubility tests in controlled buffers (e.g., PBS pH 7.4) and temperatures (25°C vs. 37°C) .

- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .

- Co-solvent screening : Test cyclodextrins or PEG-based solubilizers to enhance apparent solubility .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer :

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .

- LC-MS/MS optimization : Employ a deuterated internal standard (e.g., d₃-Boc analog) to correct for matrix effects .

- Limit of detection (LOD) : Validate down to 1 nM using MRM transitions specific to the molecular ion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.